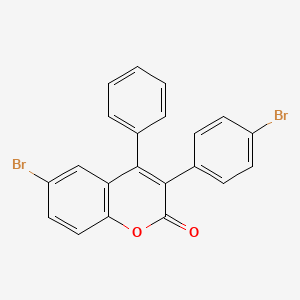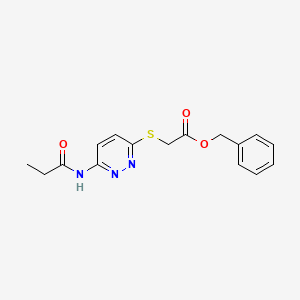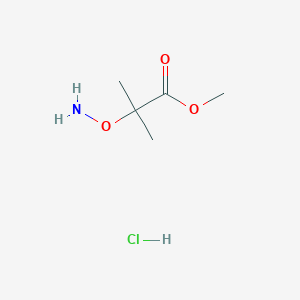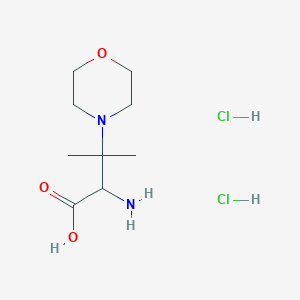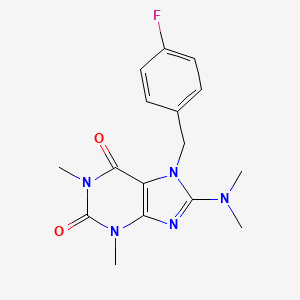
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as DBF, is a synthetic compound that belongs to the family of xanthine derivatives. DBF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 4-fluorobenzylamine with 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione followed by the reaction of the resulting intermediate with dimethylamine.
Starting Materials
4-fluorobenzylamine, 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, dimethylamine
Reaction
Step 1: 4-fluorobenzylamine is reacted with 8-chloro-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in the presence of a suitable solvent and base to form the intermediate 8-(4-fluorobenzyl)-7-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione., Step 2: The intermediate from step 1 is then reacted with dimethylamine in the presence of a suitable solvent and base to form the final product, 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Aplicaciones Científicas De Investigación
DBF has been extensively studied for its potential applications in various fields of research. One of the significant areas of interest is its potential as a neuroprotective agent. Studies have shown that DBF can protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
DBF has also been investigated for its anticancer properties. In vitro studies have shown that DBF can induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, DBF has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Mecanismo De Acción
The mechanism of action of DBF is not fully understood. However, studies have suggested that DBF exerts its neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes. DBF has also been shown to modulate the activity of neurotransmitter receptors, including adenosine and dopamine receptors.
Efectos Bioquímicos Y Fisiológicos
DBF has been shown to have a variety of biochemical and physiological effects. In animal models, DBF has been shown to improve memory and learning, reduce oxidative stress, and inhibit inflammation. DBF has also been shown to have analgesic effects, reducing pain in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of DBF is its relatively low toxicity, making it a suitable candidate for in vitro and in vivo experiments. Additionally, DBF is easily synthesized, making it readily available for research purposes. However, one of the limitations of DBF is its poor solubility in water, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DBF. One area of interest is the development of DBF derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DBF and its potential applications in the treatment of various diseases. Finally, the use of DBF as a tool for studying the role of adenosine and dopamine receptors in various physiological processes warrants further investigation.
Propiedades
IUPAC Name |
8-(dimethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJULHKNGGGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

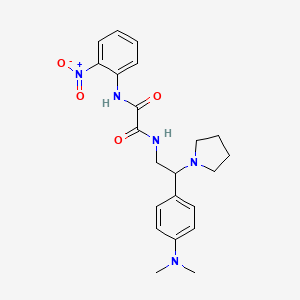
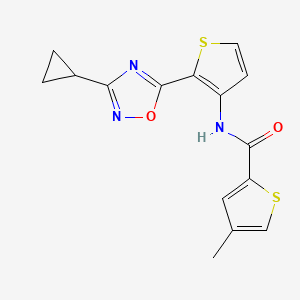
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)
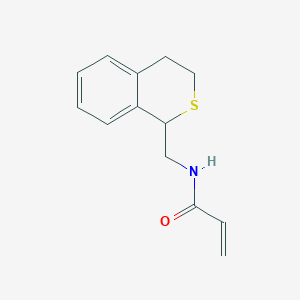
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783880.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
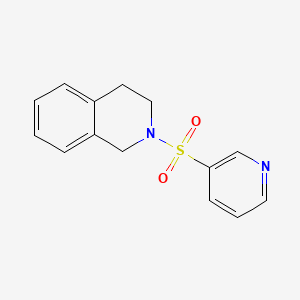
![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2783886.png)
